![molecular formula C18H19N5O2S B14148044 N-(5,7-diphenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanesulfonamide CAS No. 850900-30-0](/img/structure/B14148044.png)
N-(5,7-diphenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,7-diphenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanesulfonamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and is further substituted with phenyl groups and a methanesulfonamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-(5,7-diphenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanesulfonamide typically involves multi-step synthetic routes. One common method involves the cyclization of appropriate hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing in an appropriate solvent to facilitate the formation of the triazolopyrimidine core. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-(5,7-diphenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazolopyrimidine core.
Scientific Research Applications
N-(5,7-diphenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds, which are of interest in medicinal chemistry and materials science.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of inhibitors targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(5,7-diphenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The triazolopyrimidine core is known to interact with various biological pathways, including those involved in cell proliferation, apoptosis, and inflammation . The methanesulfonamide moiety may enhance the compound’s solubility and bioavailability, further contributing to its efficacy.
Comparison with Similar Compounds
N-(5,7-diphenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanesulfonamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound also features a fused triazole-pyrimidine core but differs in the substitution pattern and specific functional groups.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds share a similar triazolopyrimidine core but have different substituents and biological activities.
1,3,4-Thiadiazoles: These heterocyclic compounds have a different core structure but exhibit similar biological activities, such as antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanesulfonamide moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
850900-30-0 |
|---|---|
Molecular Formula |
C18H19N5O2S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(5,7-diphenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C18H19N5O2S/c1-26(24,25)22-17-20-18-19-15(13-8-4-2-5-9-13)12-16(23(18)21-17)14-10-6-3-7-11-14/h2-11,15-16H,12H2,1H3,(H2,19,20,21,22) |
InChI Key |
KISCFENOGNFEAC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NN2C(CC(NC2=N1)C3=CC=CC=C3)C4=CC=CC=C4 |
solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


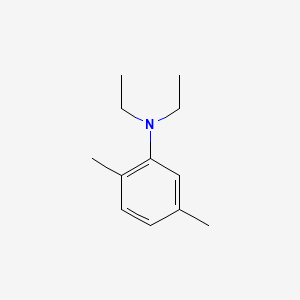
![[(1-Methoxypentadecyl)sulfanyl]benzene](/img/structure/B14147977.png)
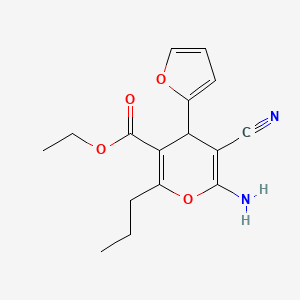

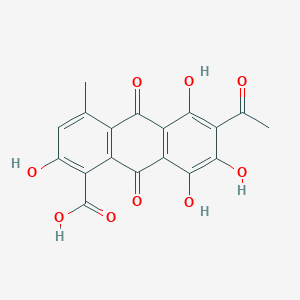
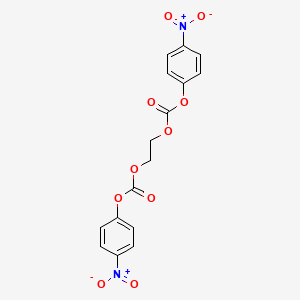
![(4E)-4-[(5-chloro-2-methoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B14148001.png)
![Methyl 2-acetamido-3,3,3-trifluoro-2-[(4-methylpyridin-2-yl)amino]propanoate](/img/structure/B14148004.png)
![2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B14148006.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 2,3-dihydro-2-[3-[[(2-methylphenyl)amino]carbonyl]phenyl]-1,3-dioxo-1H-isoindole-5-carboxylate](/img/structure/B14148012.png)

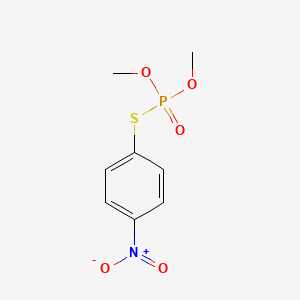
![4-{(E)-[(4-Methoxyphenyl)imino]methyl}benzoic acid](/img/structure/B14148036.png)
![4-[(2-Methoxyphenyl)amino]benzonitrile](/img/structure/B14148040.png)
